![molecular formula C8H9NO3 B572637 D-(-)-4-Hydroxyphenyl-d4-glycine CAS No. 1217854-79-9](/img/structure/B572637.png)
D-(-)-4-Hydroxyphenyl-d4-glycine
Overview
Description
D-(-)-4-Hydroxyphenyl-d4-glycine, commonly known as DHPG, is a synthetic analog of the neurotransmitter glutamate. It is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and is widely used in scientific research to study the role of glutamate receptors in the brain.
Mechanism Of Action
DHPG acts as an agonist of D-(-)-4-Hydroxyphenyl-d4-glycine, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of D-(-)-4-Hydroxyphenyl-d4-glycine by DHPG leads to the activation of intracellular signaling pathways that regulate synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
DHPG has been shown to induce long-term depression (LTD) of glutamatergic synaptic transmission in the hippocampus and other brain regions. This effect is thought to be mediated by the activation of D-(-)-4-Hydroxyphenyl-d4-glycine and subsequent activation of intracellular signaling pathways that lead to the internalization of AMPA receptors from the postsynaptic membrane.
Advantages And Limitations For Lab Experiments
One advantage of using DHPG in scientific research is that it is a highly potent and selective agonist of D-(-)-4-Hydroxyphenyl-d4-glycine. This allows researchers to selectively activate D-(-)-4-Hydroxyphenyl-d4-glycine without affecting other glutamate receptors. One limitation of using DHPG is that it is a synthetic compound and may not accurately mimic the effects of endogenous glutamate.
Future Directions
There are several future directions for research involving DHPG. One area of interest is the role of D-(-)-4-Hydroxyphenyl-d4-glycine in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of novel compounds that selectively target D-(-)-4-Hydroxyphenyl-d4-glycine and have potential therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DHPG on synaptic plasticity and neuronal excitability.
Scientific Research Applications
DHPG is commonly used in scientific research to study the role of D-(-)-4-Hydroxyphenyl-d4-glycine in synaptic plasticity and learning and memory. It has also been used to investigate the role of D-(-)-4-Hydroxyphenyl-d4-glycine in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-WANRPFKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675953 | |
Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-(-)-4-Hydroxyphenyl-d4-glycine | |
CAS RN |
1217854-79-9 | |
Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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